molecular formula C18H20F3N3O2 B2856203 3-{[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2380142-71-0

3-{[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2856203
CAS No.: 2380142-71-0
M. Wt: 367.372
InChI Key: HLLHJWGJOXQIMT-UHFFFAOYSA-N
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Description

3-{[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of the trifluorobutanoyl group and the piperidine ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of the Trifluorobutanoyl Group: The final step involves the acylation of the piperidine nitrogen with 4,4,4-trifluorobutanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinazolinone derivatives with fewer functional groups.

Scientific Research Applications

3-{[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities.

    Pharmacology: Research on this compound includes its interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities, such as coatings or polymers.

    Biology: Studies may focus on the compound’s effects on cellular processes, including its potential to modulate signaling pathways or gene expression.

Mechanism of Action

The mechanism of action of 3-{[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone core structures, such as 2-methylquinazolin-4-one or 3-phenylquinazolin-4-one, exhibit comparable biological activities and chemical properties.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid or 1-benzylpiperidine, share some structural features and may have similar pharmacological profiles.

    Trifluorobutanoyl Derivatives: Compounds with the trifluorobutanoyl group, such as 4,4,4-trifluorobutanoyl chloride or 4,4,4-trifluorobutanoyl anhydride, exhibit similar chemical reactivity and may be used in related synthetic applications.

Uniqueness

The uniqueness of 3-{[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one lies in its combination of the quinazolinone core, piperidine ring, and trifluorobutanoyl group This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds

Properties

IUPAC Name

3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2/c19-18(20,21)8-5-16(25)23-9-6-13(7-10-23)11-24-12-22-15-4-2-1-3-14(15)17(24)26/h1-4,12-13H,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLHJWGJOXQIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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